molecular formula C24H24N4O3S B2687962 3-(4-ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536708-12-0

3-(4-ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2687962
CAS No.: 536708-12-0
M. Wt: 448.54
InChI Key: DUMFNFUVCDWESG-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS: 536708-12-0) is a pyrimidoindol-4-one derivative with a molecular formula of C24H24N4O3S and a molecular weight of 448.5 g/mol . Its structure features:

  • A 4-ethoxyphenyl group at position 3, contributing electron-donating properties and moderate lipophilicity.
  • A fused pyrimidoindol-4-one core, which is common in bioactive heterocycles.

Key computed properties include a Topological Polar Surface Area (TPSA) of 103 Ų, indicating moderate solubility, and an XLogP3 value of 4.2, suggesting moderate lipophilicity .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-2-31-17-11-9-16(10-12-17)28-23(30)22-21(18-7-3-4-8-19(18)25-22)26-24(28)32-15-20(29)27-13-5-6-14-27/h3-4,7-12,25H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMFNFUVCDWESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O3SC_{20}H_{23}N_{3}O_{3}S with a molecular weight of approximately 393.48 g/mol. The structure features a pyrimidine core linked to an ethoxyphenyl group and a pyrrolidinyl moiety, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In studies involving similar pyrimidine derivatives, inhibition of the MEK/ERK pathway has been noted, leading to reduced tumor growth in xenograft models .
  • Case Studies : A study demonstrated that a related compound inhibited the growth of leukemia cells at concentrations as low as 0.3 µM by inducing G0/G1 phase arrest in the cell cycle .

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains:

  • Mechanism : Sulfonamides work by mimicking para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis .
  • Research Findings : In vitro studies have reported that derivatives exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Metabolism : Preliminary studies suggest that compounds with similar structures demonstrate good bioavailability and metabolic stability. The presence of the ethoxy group may enhance lipophilicity, facilitating better absorption .
  • Toxicity : Toxicological assessments are essential to determine safe dosage levels. Initial findings indicate that related compounds did not exhibit significant toxicity at therapeutic doses but further studies are necessary for comprehensive safety profiles.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of MEK/ERK pathway
AntimicrobialInhibition of folic acid synthesis
PharmacokineticsGood bioavailability; metabolic stability
ToxicityLow toxicity at therapeutic doses

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous pyrimidoindol-4-one derivatives.

Table 1: Structural and Property Comparison

Compound (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) XLogP3 TPSA (Ų) Notable Features
Target Compound (536708-12-0) C24H24N4O3S 4-ethoxyphenyl, pyrrolidin-1-yl, sulfanyl bridge 448.5 4.2 103 Balanced lipophilicity and solubility; moderate H-bond acceptor/donor capacity
3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (536715-50-1) C24H16ClN3O2S 4-chlorophenyl, phenacylsulfanyl 445.9 5.1 ~85 Higher lipophilicity (Cl group); reduced solubility
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one (537668-70-5) C27H20N4O2S Phenyl, dihydroindol-1-yl, sulfanyl bridge 468.5 4.8 ~95 Enhanced aromatic interactions; potential CNS activity
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-pyrimidoindol-4-one (536715-73-8) C31H25F3N6O2S 3-(trifluoromethyl)phenyl, 4-phenylpiperazinyl 610.6 5.6 ~110 High TPSA (piperazine); strong electron-withdrawing CF3 group
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimidoindol-2-yl]sulfanyl]acetate (536712-06-8) C21H16FN3O3S 4-fluorophenyl, ethyl ester 409.4 3.9 ~90 Lower molecular weight; ester group may improve metabolic stability

Key Observations

Substituent Effects on Lipophilicity and Solubility :

  • The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity (XLogP3 = 4.2), whereas the 4-chlorophenyl analog (CAS 536715-50-1) has higher XLogP3 (5.1) due to the electron-withdrawing Cl atom .
  • The pyrrolidin-1-yl group in the target compound enhances solubility (TPSA = 103) compared to the phenacylsulfanyl group (TPSA ~85) in CAS 536715-50-1 .

The 4-phenylpiperazinyl group (CAS 536715-73-8) increases TPSA (~110) and may improve target engagement in polar environments .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The CF3 group (CAS 536715-73-8) enhances metabolic stability but reduces solubility .
  • The ethyl ester in CAS 536712-06-8 offers a balance of lipophilicity (XLogP3 = 3.9) and hydrolytic stability .

Structural Complexity and Bioactivity :

  • The target compound’s pyrrolidin-1-yl group may confer better pharmacokinetic properties compared to bulkier substituents like 4-phenylpiperazinyl .

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